molecular formula C9H18O2Si B1588060 Ethyl 2-(trimethylsilylmethyl)acrylate CAS No. 74976-84-4

Ethyl 2-(trimethylsilylmethyl)acrylate

Cat. No.: B1588060
CAS No.: 74976-84-4
M. Wt: 186.32 g/mol
InChI Key: HSEYTIDQGJXPIF-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Ethyl 2-(trimethylsilylmethyl)acrylate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can act as a substrate for esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of corresponding acids and alcohols . Additionally, this compound can interact with proteins involved in signal transduction pathways, potentially influencing cellular responses to external stimuli.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Furthermore, it can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby affecting cellular responses to environmental changes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, this compound may inhibit the activity of certain proteases, preventing the breakdown of proteins and thereby affecting cellular processes . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it can be metabolized by esterases, leading to the formation of corresponding acids and alcohols . These metabolites can then enter other metabolic pathways, influencing metabolic flux and the levels of key metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . For instance, this compound may be transported into the cell via specific membrane transporters, allowing it to reach its target sites and exert its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes.

Preparation Methods

Ethyl 2-(trimethylsilylmethyl)acrylate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl acrylate with trimethylsilylmethyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions, with the trimethylsilylmethyl group being introduced to the acrylate moiety. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(trimethylsilylmethyl)acrylate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts for polymerization reactions. Major products formed from these reactions include carboxylic acids, alcohols, alkanes, and polymers.

Scientific Research Applications

Ethyl 2-(trimethylsilylmethyl)acrylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(trimethylsilylmethyl)acrylate involves its ability to undergo various chemical reactions due to the presence of the acrylate and trimethylsilylmethyl groups. The acrylate moiety allows for polymerization and other addition reactions, while the trimethylsilylmethyl group can be easily substituted or modified. These properties make the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Ethyl 2-(trimethylsilylmethyl)acrylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the acrylate and trimethylsilylmethyl groups, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Biological Activity

Ethyl 2-(trimethylsilylmethyl)acrylate (ETMA) is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article explores the biological activity of ETMA, including its biochemical interactions, cellular effects, and mechanisms of action.

Chemical Structure and Properties

ETMA is characterized by the presence of an ethyl acrylate moiety and a trimethylsilylmethyl group. The chemical structure can be represented as:

C9H18O2Si\text{C}_9\text{H}_{18}\text{O}_2\text{Si}

This structure allows ETMA to participate in various chemical reactions, particularly polymerization and esterification processes, which are essential for its applications in organic synthesis and material science .

Enzyme Interaction

ETMA acts as a substrate for various enzymes, notably esterases. It undergoes hydrolysis to yield corresponding acids and alcohols, influencing metabolic pathways within cells. The interaction with enzymes can either inhibit or activate their activity, thereby modulating cellular functions.

Cellular Effects

ETMA has demonstrated effects on cell signaling pathways and gene expression. Studies indicate that it can alter the expression of genes involved in metabolic processes, potentially leading to changes in the production of key metabolites. For instance, ETMA may influence pathways related to lipid metabolism and cellular stress responses.

Molecular Mechanism

The molecular mechanism underlying ETMA's biological activity involves its ability to bind to specific biomolecules. This binding can lead to the inhibition of proteolytic enzymes, which are crucial for protein degradation. By preventing protein breakdown, ETMA may affect various cellular processes such as apoptosis and cell proliferation.

Temporal Effects

In laboratory settings, the effects of ETMA can vary over time. Its stability is generally high under standard conditions; however, prolonged exposure to light or elevated temperatures may result in degradation. Understanding these temporal dynamics is crucial for designing experiments that accurately assess its biological activity.

Dosage-Dependent Effects

Research indicates that the biological effects of ETMA are dose-dependent when tested in animal models. At low doses, ETMA appears to have minimal impact on cellular health, while higher doses can lead to cytotoxic effects, including cellular damage and disruption of metabolic functions. This highlights the importance of careful dosage management in experimental applications.

Metabolic Pathways

ETMA engages in several metabolic pathways within biological systems. It is metabolized by esterases into various metabolites, which can further participate in metabolic reactions or exert biological effects themselves. The compound's interaction with cofactors and enzymes plays a critical role in these processes.

Transport and Distribution

The transport and distribution of ETMA within cells are mediated by specific transporters and binding proteins. These interactions determine the compound's localization within different cellular compartments, impacting its availability for biochemical reactions.

Case Studies and Research Findings

Several studies have explored the biological activity of ETMA:

Summary Table of Biological Activities

Activity Description
Enzyme Interaction Acts as a substrate for esterases; modulates enzyme activity
Cellular Effects Alters gene expression related to metabolism
Molecular Mechanism Inhibits proteolytic enzymes; affects apoptosis and proliferation
Dosage Effects Dose-dependent cytotoxicity; minimal effects at low doses
Metabolic Pathways Metabolized by esterases; interacts with various cofactors
Transport Mechanism Distributed via specific transporters; affects localization within cells

Properties

IUPAC Name

ethyl 2-(trimethylsilylmethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2Si/c1-6-11-9(10)8(2)7-12(3,4)5/h2,6-7H2,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEYTIDQGJXPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399426
Record name Ethyl 2-(trimethylsilylmethyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74976-84-4
Record name Ethyl 2-(trimethylsilylmethyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(trimethylsilylmethyl)acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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